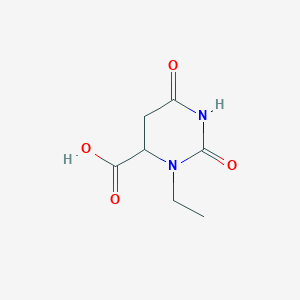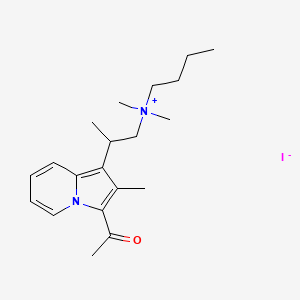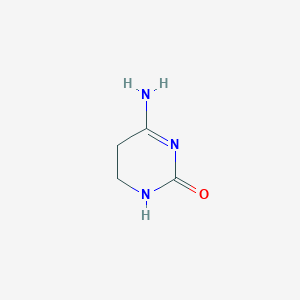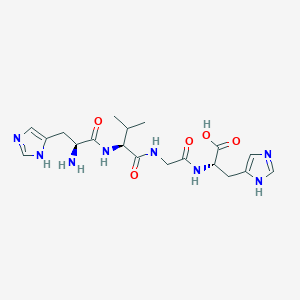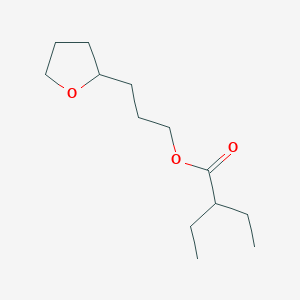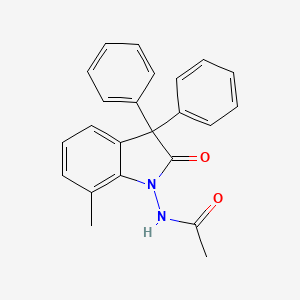
Acetamide, N-(2,3-dihydro-7-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide typically involves the condensation of 7-methyl-2-oxo-3,3-diphenylindoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine, which facilitates the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible .
Chemical Reactions Analysis
Types of Reactions: N-(7-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, viral infections, and bacterial infections.
Mechanism of Action
The mechanism of action of N-(7-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with viral proteins, preventing the replication of viruses .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Another indole derivative with antioxidant properties.
Uniqueness: N-(7-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide stands out due to its unique combination of structural features, which confer specific biological activities not observed in other indole derivatives.
Properties
CAS No. |
61458-23-9 |
|---|---|
Molecular Formula |
C23H20N2O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(7-methyl-2-oxo-3,3-diphenylindol-1-yl)acetamide |
InChI |
InChI=1S/C23H20N2O2/c1-16-10-9-15-20-21(16)25(24-17(2)26)22(27)23(20,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-15H,1-2H3,(H,24,26) |
InChI Key |
COUIOXDFQBGOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2NC(=O)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 3(or 4)-[(4-chlorophenyl)thio]-11-methyl-](/img/structure/B12922382.png)
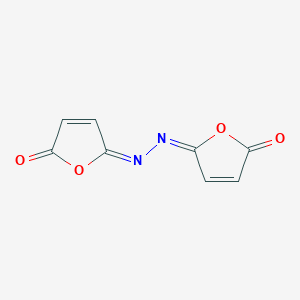


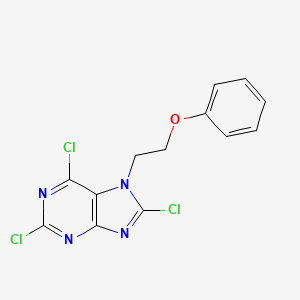
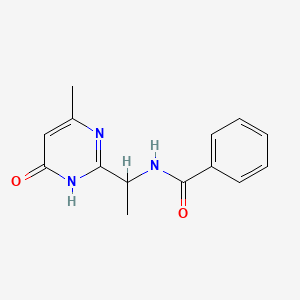
![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)
